molecular formula C18H32N6O7 B076000 H-Ala-Ala-Ala-Ala-Ala-Ala-OH CAS No. 10576-91-7

H-Ala-Ala-Ala-Ala-Ala-Ala-OH

Cat. No. B076000
CAS RN: 10576-91-7
M. Wt: 444.5 g/mol
InChI Key: ZLHDFPIXRRJBKM-ZNSCXOEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is a hexapeptide composed of six L-alanine units joined by peptide linkages . It is functionally related to L-alanine . It is a natural product found in Trypanosoma brucei .


Molecular Structure Analysis

The molecular formula of “H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is C18H34N6O9 . The InChI code is ZHRZLXZJVUFLNY-XAMCCFCMSA-N . The structure includes six alanine residues connected by peptide bonds .

Scientific Research Applications

Antimalarial Activity of Analog Peptides

Research on analog peptides, including those with alanine substitutions, highlights their potential in antimalarial activity. For example, alanine scanning analogs of angiotensin II showed varied antiplasmodial activities against Plasmodium species, illustrating how altering amino acid sequences in peptides can impact their biological activities. This approach aids in understanding the bioactivity contributions of individual amino acid residues, potentially guiding the design of new therapeutic compounds (Silva et al., 2014).

Cardiovascular Effects of Peptide Analogs

Investigations into the cardiovascular effects of proline-rich oligopeptides, using alanine scanning, dissociate blood pressure reduction from bradycardic effects. This methodological use of alanine substitutions in peptides provides insights into the significance of specific residues for therapeutic applications, particularly in cardiovascular disease treatment (Paschoal et al., 2013).

Structural Studies on Poly-Alanine

Studies on polyalanine sequences, the simplest polypeptides to form antiparallel beta-sheets, underscore the relevance of alanine-rich peptides in understanding protein folding and structure. X-ray crystallography and NMR spectroscopy of polyalanine sequences have elucidated their packing arrangements and polymorphism, contributing to the broader knowledge of amyloid fibers and peptide structural analysis (Asakura et al., 2012).

Role in Cell Expansion and Plant Growth

Research on lipid flippases, such as ALA4 and ALA5 in Arabidopsis, indicates that alanine-rich sequences or related peptides could have significant roles in cellular processes. These studies provide a foundation for understanding how peptides influence membrane dynamics, cell expansion, and overall plant growth, offering insights into agricultural biotechnology and plant science research (Davis et al., 2020).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDFPIXRRJBKM-ZNSCXOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Ala-Ala-Ala-Ala-Ala-OH

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